H-Dmt-Tic-NH-CH2-Imid
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Overview
Description
H-Dmt-Tic-NH-CH2-Imid is a synthetic compound known for its selective activity on delta opioid receptors. It is a peptidomimetic, meaning it mimics the structure and function of natural peptides. This compound has been studied for its potential therapeutic applications, particularly in the field of pain management and mood disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dmt-Tic-NH-CH2-Imid involves multiple steps, starting with the preparation of the individual amino acid derivatives. The key steps include:
Preparation of 2’,6’-dimethyl-L-tyrosine (Dmt):
Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic): This is achieved through a series of cyclization reactions.
Coupling of Dmt and Tic: The protected Dmt and Tic are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Introduction of the imidazole group: This involves the reaction of the coupled product with imidazole derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
H-Dmt-Tic-NH-CH2-Imid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the Dmt moiety can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can undergo reduction under specific conditions.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced imidazole compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying peptide-mimetic interactions and receptor binding.
Biology: It is used to investigate the role of delta opioid receptors in physiological and pathological processes.
Mechanism of Action
H-Dmt-Tic-NH-CH2-Imid exerts its effects by selectively binding to delta opioid receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in analgesic and anxiolytic effects. The molecular targets include G-protein coupled receptors, which mediate the downstream effects through the inhibition of adenylate cyclase and modulation of ion channels .
Comparison with Similar Compounds
Similar Compounds
H-Dmt-Tic-NH-CH(CH2-COOH)-Bid (UFP-512): Another selective delta opioid receptor agonist with similar pharmacological properties.
H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2): A dual mu/delta opioid receptor antagonist with distinct pharmacological effects.
Uniqueness
H-Dmt-Tic-NH-CH2-Imid is unique due to its high selectivity and potency for delta opioid receptors. Unlike other similar compounds, it exhibits minimal activity on mu and kappa opioid receptors, making it a valuable tool for studying delta receptor-specific effects .
Properties
Molecular Formula |
C25H29N5O3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H29N5O3/c1-15-9-19(31)10-16(2)20(15)12-21(26)25(33)30-14-18-6-4-3-5-17(18)11-22(30)24(32)29-13-23-27-7-8-28-23/h3-10,21-22,31H,11-14,26H2,1-2H3,(H,27,28)(H,29,32)/t21-,22-/m0/s1 |
InChI Key |
PFUVPVAVWLKTQT-VXKWHMMOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=NC=CN4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=NC=CN4)N)C)O |
Origin of Product |
United States |
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